Cas no 2034271-09-3 (N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide)

N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic organic compound featuring a chloro-cyanophenyl moiety linked to an isonicotinamide scaffold via an amide bond, with a tetrahydro-2H-pyran-4-yl methoxy substituent. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The chloro and cyano groups enhance electrophilic reactivity, while the pyranyl methoxy group may improve solubility and bioavailability. Its well-defined molecular architecture allows for precise modifications, making it valuable in the development of targeted bioactive molecules. The compound’s stability and synthetic accessibility further support its use in research applications.
N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide structure
2034271-09-3 structure
Product Name:N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
CAS No:2034271-09-3
MF:C19H18ClN3O3
MW:371.817523479462
CID:6313215
PubChem ID:119100175
Update Time:2025-05-19

N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide Chemical and Physical Properties

Names and Identifiers

    • 2034271-09-3
    • F6475-5194
    • N-(5-chloro-2-cyanophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
    • AKOS026689957
    • N-(5-chloro-2-cyanophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
    • N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
    • Inchi: 1S/C19H18ClN3O3/c20-16-2-1-15(11-21)17(10-16)23-19(24)14-3-6-22-18(9-14)26-12-13-4-7-25-8-5-13/h1-3,6,9-10,13H,4-5,7-8,12H2,(H,23,24)
    • InChI Key: GYHKVOGAPXWKEW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C#N)=C(C=1)NC(C1C=CN=C(C=1)OCC1CCOCC1)=O

Computed Properties

  • Exact Mass: 371.1036691g/mol
  • Monoisotopic Mass: 371.1036691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 84.2Ų

N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide Pricemore >>

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Additional information on N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Research Brief on N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS: 2034271-09-3)

N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS: 2034271-09-3) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological targets. The presence of a tetrahydro-2H-pyran-4-yl methoxy group and a chloro-cyanophenyl moiety suggests its potential as a kinase inhibitor or a modulator of protein-protein interactions, which are critical in various disease pathways.

Recent studies have focused on the synthesis and optimization of N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide to enhance its pharmacological properties. Researchers have employed structure-activity relationship (SAR) analyses to identify key functional groups that contribute to its bioactivity. Preliminary results indicate that the compound exhibits promising selectivity and potency against certain kinase targets, making it a candidate for further development in oncology and inflammatory diseases.

In vitro and in vivo evaluations of N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide have demonstrated its ability to inhibit specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that the compound effectively suppresses the activity of kinases such as JAK2 and EGFR, which are implicated in cancer progression. These findings are supported by molecular docking simulations, which reveal high binding affinity to the ATP-binding sites of these kinases.

The pharmacokinetic profile of N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has also been investigated, with results indicating moderate oral bioavailability and favorable metabolic stability. These properties are essential for its potential use as an oral therapeutic agent. However, further optimization is required to address challenges such as solubility and off-target effects, which are common in early-stage drug development.

In conclusion, N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide represents a promising scaffold for the development of novel kinase inhibitors. Its unique chemical structure and demonstrated bioactivity make it a valuable candidate for further research and development. Future studies should focus on refining its pharmacological properties and exploring its therapeutic potential in preclinical models of disease.

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